molecular formula C16H14BrNOS B5032450 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one CAS No. 330849-57-5

2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one

Cat. No.: B5032450
CAS No.: 330849-57-5
M. Wt: 348.3 g/mol
InChI Key: IFZZINHKFFAFDG-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a bromophenyl group and a methylphenyl group attached to the thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-bromobenzaldehyde, 4-methylbenzaldehyde, and thiourea. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the thiazolidine ring. The general reaction scheme is as follows:

    Condensation Reaction: 4-bromobenzaldehyde reacts with thiourea to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 4-methylbenzaldehyde to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-2-one
  • 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-5-one

Uniqueness

2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one is unique due to the position of the substituents on the thiazolidine ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNOS/c1-11-2-8-14(9-3-11)18-15(19)10-20-16(18)12-4-6-13(17)7-5-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZZINHKFFAFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387183
Record name 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330849-57-5
Record name 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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